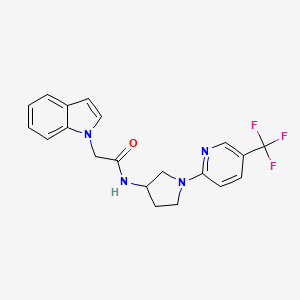
2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19F3N4O and its molecular weight is 388.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including an indole moiety, a trifluoromethyl-substituted pyridine ring, and a pyrrolidine substituent, suggest promising biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's molecular formula is C20H19F3N4O with a molecular weight of 388.4 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N4O |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1788844-53-0 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and neuroprotective effects. The biological activity of This compound has been investigated in several studies.
Antibacterial Activity
Compounds structurally related to the target compound have shown significant antibacterial properties. For instance, derivatives of indole and pyridine have been tested against various bacterial strains, demonstrating varying degrees of efficacy.
Case Study: Antibacterial Testing
A study evaluated the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated that compounds similar to This compound exhibited inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 44 nM |
| Compound B | E. coli | 360 nM |
| Compound C | P. aeruginosa | 710 nM |
The mechanism by which This compound exerts its biological effects may involve interaction with specific biological targets, such as enzymes or receptors involved in bacterial cell wall synthesis or apoptosis signaling pathways.
Apoptosis Induction
Research has indicated that certain indole derivatives can induce apoptosis in cancer cells through caspase activation. This suggests that This compound may also possess anticancer properties by promoting programmed cell death in malignant cells.
Example Findings:
A derivative tested on HepG2 liver cancer cells showed an IC50 value of 10.56 ± 1.14 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent.
特性
IUPAC Name |
2-indol-1-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)15-5-6-18(24-11-15)27-10-8-16(12-27)25-19(28)13-26-9-7-14-3-1-2-4-17(14)26/h1-7,9,11,16H,8,10,12-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXHDNLUXRBIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














